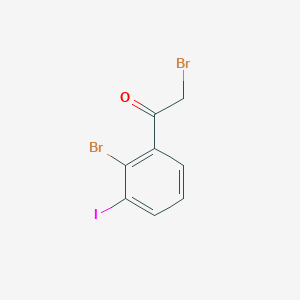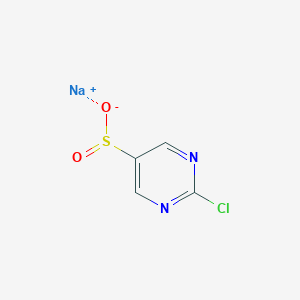
Sodium 2-chloropyrimidine-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-chloropyrimidine-5-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a chloropyrimidine ring, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-5-sulfinate typically involves the sulfonation of 2-chloropyrimidine. One common method is the reaction of 2-chloropyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
化学反応の分析
Types of Reactions: Sodium 2-chloropyrimidine-5-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of sulfur.
Coupling Reactions: It can engage in coupling reactions with various electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide, are employed in oxidation reactions.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products Formed:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Sulfonyl Derivatives: Formed through oxidation and coupling reactions.
科学的研究の応用
Sodium 2-chloropyrimidine-5-sulfinate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sodium 2-chloropyrimidine-5-sulfinate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic sites on the target molecules .
類似化合物との比較
Sodium 2-chloropyridine-5-sulfinate: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
Sodium 2-chloropyrimidine-4-sulfinate: Differing by the position of the sulfonate group on the pyrimidine ring.
Uniqueness: Sodium 2-chloropyrimidine-5-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized sulfur-containing molecules .
特性
分子式 |
C4H2ClN2NaO2S |
|---|---|
分子量 |
200.58 g/mol |
IUPAC名 |
sodium;2-chloropyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChIキー |
YAIDCWIEDHBHIT-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=NC(=N1)Cl)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
propanoic acid](/img/structure/B12952765.png)
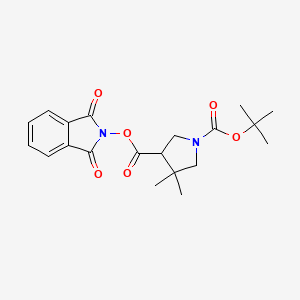


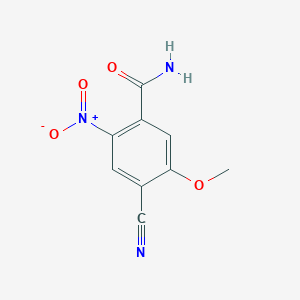
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
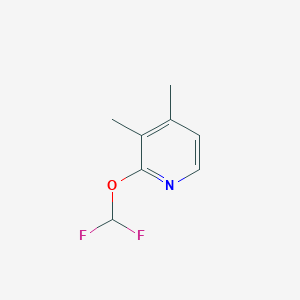


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

